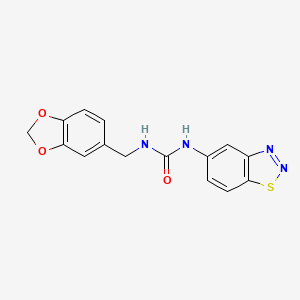

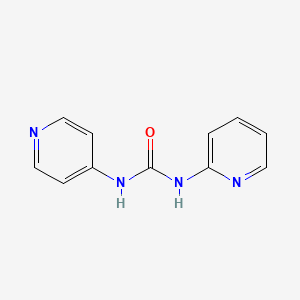

N-2-pyridinyl-N'-4-pyridinylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

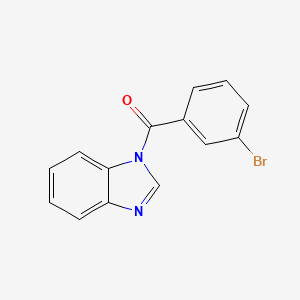

The synthesis of compounds related to N-2-pyridinyl-N'-4-pyridinylurea often involves innovative methods to form complex structures. For example, a method was described for synthesizing 1,2,4-triazolo[1,5-a]pyridines, highlighting metal-free synthesis through intramolecular oxidative N-N bond formation, demonstrating the potential for efficient synthesis strategies in related pyridine compounds (Zheng et al., 2014).

Molecular Structure Analysis

Research on the molecular structure of pyridine-N-oxide provides insights into the structural characteristics of pyridine derivatives. Electron diffraction studies revealed detailed bond distances and angles, contributing to a deeper understanding of the electronic and steric factors influencing the behavior and reactivity of such compounds (Chiang, 1974).

Chemical Reactions and Properties

Investigations into the chemical reactions of pyridine derivatives, such as the unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, shed light on the diverse reactivity patterns. This particular reaction pathway, involving direct oxidative conversion, exemplifies the innovative approaches to transforming pyridine-based compounds (Ito et al., 2005).

Physical Properties Analysis

The study of physical properties, such as photoluminescent and magnetic properties in pyridine-containing radical cation salts, offers valuable insights into the physical characteristics that could be anticipated for this compound derivatives. These properties are crucial for applications in materials science and photonic devices (Pointillart et al., 2009).

Chemical Properties Analysis

The chemical properties of pyridine derivatives can be complex and varied, as illustrated by the catalytic reactions involving N-(2-Pyridinyl)piperazines. These studies illuminate the potential chemical behaviors of this compound in various environments, highlighting the importance of catalysts in modifying or enhancing reactivity (Ishii et al., 1997).

Wissenschaftliche Forschungsanwendungen

Catalysis and Material Science

One of the prominent applications of nitrogen-containing heterocycles is in the field of catalysis and material science. For instance, metal-nitrogen-carbon (M-N-C) materials, which can be derived from pyrolyzed metal-organic frameworks containing nitrogen heterocycles, have been extensively studied for their catalytic properties, particularly for the oxygen reduction reaction (ORR) in fuel cells (Li & Jaouen, 2018). Similarly, Metal-Organic Frameworks (MOFs) based on nitrogen heterocycles have shown significant promise in nanocatalysis, especially in electrocatalysis and photocatalysis, addressing major challenges in synthesis, energy, and environmental applications (Wang & Astruc, 2020).

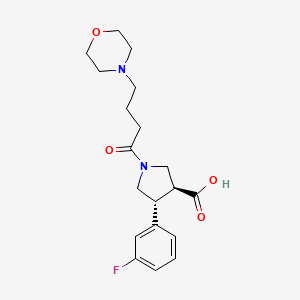

Pharmaceutical Applications

In the pharmaceutical industry, nitrogen heterocycles like pyrrolidine, a close relative of the compound , are widely used in drug discovery due to their ability to efficiently explore pharmacophore space and contribute significantly to the stereochemistry of molecules. These compounds have been employed in the synthesis of bioactive molecules with target selectivity for various human diseases (Li Petri et al., 2021).

Environmental Applications

Nitrogen heterocycles also play a crucial role in environmental applications. For example, the synthesis and study of heterocyclic N-oxide molecules, including those derived from pyridine, are crucial for their versatility in organic synthesis, catalysis, and drug applications, demonstrating significant functionalities in forming metal complexes and serving as catalysts (Li et al., 2019).

Corrosion Inhibition

Additionally, quinoline, which shares structural similarities with N-2-pyridinyl-N'-4-pyridinylurea, and its derivatives are recognized for their efficacy as anticorrosive materials, showcasing their potential in protecting metals against corrosion due to their ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

Eigenschaften

IUPAC Name |

1-pyridin-2-yl-3-pyridin-4-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-4-7-12-8-5-9)15-10-3-1-2-6-13-10/h1-8H,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLDPZUPFREDIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)

![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)

![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)

![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)

![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)

![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)